2-Methoxynicotinonitrile

Description

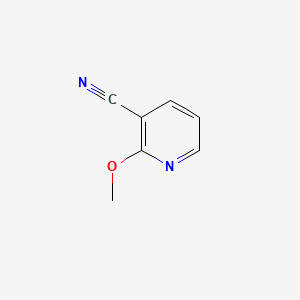

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWZCGMZILLKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291126 | |

| Record name | 2-methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7254-34-4 | |

| Record name | 2-Methoxy-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7254-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 73298 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007254344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7254-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxynicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxynicotinonitrile and Its Derivatives

Classical and Modern Synthetic Routes to the 2-Methoxynicotinonitrile Core

The fundamental structure of this compound is typically assembled through the formation of the pyridine (B92270) ring, incorporating the methoxy (B1213986) and cyano functional groups.

A prominent and effective method for the synthesis of this compound derivatives involves the cyclization of chalcones (α,β-unsaturated ketones) with malononitrile (B47326). This reaction, often conducted in the presence of a base, leads to the formation of highly substituted 2-alkoxy-nicotinonitriles. The reaction of chalcone (B49325) derivatives with malononitrile in the presence of sodium methoxide (B1231860) is a key step in forming 2-methoxy-3-cyanopyridines. researchgate.net

The general reaction scheme involves the Michael addition of the malononitrile anion to the chalcone, followed by an intramolecular cyclization and subsequent aromatization to yield the pyridine ring. The methoxy group is introduced by the use of sodium methoxide in methanol (B129727), which acts as both the base and the source of the methoxy group.

Table 1: Synthesis of this compound Derivatives from Chalcones and Malononitrile

| Chalcone Derivative | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Malononitrile, Sodium Methoxide, Methanol, rt | 2-Methoxy-4-(4-methoxyphenyl)-6-(4-chlorophenyl)nicotinonitrile | 85 | researchgate.net |

| 1,3-Bis(4-methoxyphenyl)prop-2-en-1-one | Malononitrile, Sodium Methoxide, Methanol, rt | 2-Methoxy-4,6-bis(4-methoxyphenyl)nicotinonitrile | 88 | researchgate.net |

This table is interactive and allows for sorting and filtering of data.

Multicomponent reactions (MCRs) offer an efficient approach to the synthesis of complex molecules like this compound derivatives in a single step from three or more starting materials. tcichemicals.comfu-berlin.dewikipedia.orgorganic-chemistry.org A notable example is the three-component condensation of 1,2,3-triazole chalcones, malononitrile, and sodium alkoxides, which yields 2-alkoxy-4-phenyl-6-(5-phenyl-1Н-1,2,3-triazol-4-yl) nicotinonitriles. ekb.eg This strategy highlights the convergence and atom economy of MCRs in constructing the substituted nicotinonitrile framework. The use of cyanothioacetamide in multicomponent reactions can also lead to the formation of 2-thionicotinonitrile derivatives, which can be precursors to this compound. researchgate.net

The reaction of α,β-unsaturated esters with hydrazines is a well-established method for the synthesis of five-membered heterocyclic rings, specifically 2-pyrazolines. researchgate.netresearchgate.net A thorough review of the literature indicates that this particular synthetic route is not commonly employed for the direct synthesis of the six-membered pyridine ring of this compound. The reaction pathway preferentially leads to the formation of pyrazoline derivatives through a Michael addition of the hydrazine (B178648) followed by an intramolecular cyclization via condensation.

Sodium methoxide (CH₃ONa), and its synonym sodium methylate, is a crucial reagent in the synthesis of this compound. wikipedia.orgchemicalbook.com It serves a dual purpose in the cyclization reactions involving chalcones and malononitrile. Primarily, it acts as a strong base to deprotonate malononitrile, generating the nucleophilic carbanion necessary for the initial Michael addition to the chalcone. wikipedia.org Secondly, when methanol is used as the solvent, the methoxide ion acts as a nucleophile, leading to the formation of the 2-methoxy substituent on the pyridine ring. ekb.egrsc.org The basicity of sodium methoxide is a key factor in driving the condensation and cyclization steps of the reaction. wikipedia.org

Solvent-free synthesis is a green chemistry approach that aims to reduce or eliminate the use of volatile organic solvents. chemrxiv.orgmdpi.com In the context of nicotinonitrile synthesis, solvent-free conditions have been explored, often in conjunction with microwave irradiation, to promote reactions. For instance, the condensation of ketones with malononitrile to form ylidenemalononitriles, which are precursors to nicotinonitriles, can be carried out under solvent-free conditions. researchgate.net While a direct solvent-free synthesis of this compound is not extensively documented, the successful application of these conditions for related compounds suggests its potential feasibility, possibly through mechanochemical methods or solid-phase synthesis. rsc.orgmdpi.com

Synthetic Strategies for Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved by either utilizing appropriately substituted starting materials in the primary synthetic routes or by post-synthesis modification of the this compound core.

One-pot multicomponent reactions are particularly well-suited for generating a library of substituted derivatives by varying the initial aldehydes, ketones, and other reactants. mdpi.comrsc.orgorganic-chemistry.orgnih.gov For example, using different substituted chalcones in the reaction with malononitrile and sodium methoxide will directly lead to a variety of 4- and 6-substituted 2-methoxynicotinonitriles.

Furthermore, functionalization of the pyridine ring can be accomplished through various organic reactions. The development of direct functionalization approaches for methoxypyridines allows for the introduction of substituents at specific positions of the ring. nih.govnih.gov These methods provide a powerful tool for the late-stage modification of the this compound scaffold, enabling the synthesis of a diverse range of derivatives.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Malononitrile |

| Chalcone |

| Sodium Methoxide |

| Sodium Methylate |

| Hydrazine |

| Cyanothioacetamide |

| 2-Thionicotinonitrile |

| 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 2-Methoxy-4-(4-methoxyphenyl)-6-(4-chlorophenyl)nicotinonitrile |

| 1,3-Bis(4-methoxyphenyl)prop-2-en-1-one |

| 2-Methoxy-4,6-bis(4-methoxyphenyl)nicotinonitrile |

| 1-(4-Nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 2-Methoxy-4-(4-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile |

| 1,2,3-triazole chalcones |

Introduction of Aryl and Alkoxy Moieties at Various Positions

The introduction of aryl and alkoxy groups onto the this compound scaffold is a key strategy for modifying its electronic and photophysical properties. One notable example is the synthesis of 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, a luminescent molecule with potential applications in optoelectronic devices. researchgate.net This synthesis highlights the ability to introduce both aryl (p-tolyl) and alkoxy-substituted aryl (4-methoxy-phenyl) groups onto the pyridine ring.

The Knoevenagel condensation is a widely employed method for synthesizing precursors to these complex molecules. chemrxiv.orgchemrxiv.org This reaction typically involves the condensation of an active methylene (B1212753) compound, like 2-methoxyethyl cyanoacetate, with various ring-substituted benzaldehydes in the presence of a base catalyst such as piperidine. chemrxiv.orgchemrxiv.orgresearchgate.net This approach allows for the incorporation of a diverse array of alkoxy-substituted phenyl rings at different positions. Examples of alkoxy groups that have been successfully introduced include methoxy, ethoxy, propoxy, butoxy, and hexyloxy moieties at the ortho, meta, and para positions of the phenyl ring. chemrxiv.orgchemrxiv.org

The general scheme for this synthesis can be summarized as follows:

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref |

| Substituted Benzaldehyde | 2-Methoxyethyl cyanoacetate | Piperidine | RPhCH=C(CN)CO2CH2CH2OCH3 | chemrxiv.orgchemrxiv.org |

| 4-Methoxybenzaldehyde | Cyanothioacetamide | N-methylmorpholine | 2-thionicotinonitrile derivative | researchgate.net |

This methodology provides a robust platform for creating a library of compounds with systematically varied aryl and alkoxy substituents, which is crucial for structure-activity relationship studies.

Functionalization of the Pyridine Ring for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful approach for rapidly generating collections of structurally diverse small molecules. For pyridine-containing compounds like this compound, functionalization of the pyridine ring is essential for creating molecular diversity. While classical methods like electrophilic substitution and de novo ring construction exist, transition metal catalysis has become a cornerstone for modern, step-economic functionalization. nih.gov

A prominent strategy for the dual functionalization of related heterocyclic systems like 2-pyridones involves palladium/norbornene cooperative catalysis. nih.govnih.gov This method allows for the introduction of different functional groups at various positions on the ring in a predictable manner. nih.gov The process can utilize readily available alkyl halides/tosylates and aryl bromides as ortho-alkylating and -arylating reagents, respectively. nih.govresearchgate.net Such catalytic systems enable the construction of complex derivatives, including bicyclic and axially chiral structures, from a common intermediate. nih.govnih.gov

Another approach to diversity involves multicomponent reactions, which allow for the rapid assembly of complex molecules from simple precursors in a single step, aligning with the principles of green chemistry. researchgate.net For instance, the synthesis of benzofuro[3,2-b]pyridine derivatives can be achieved through an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes, showcasing a diversity-oriented approach to related heterocyclic systems. rsc.org These strategies are invaluable for medicinal chemistry and drug discovery, where access to a wide range of analogs is crucial for optimizing biological activity. nih.govnih.gov

Synthesis of Halogenated Derivatives (e.g., Chloro- and Fluoro-Nicotinonitriles)

The synthesis of halogenated derivatives of nicotinonitriles is of significant interest as the introduction of halogen atoms can profoundly influence a molecule's physicochemical properties and biological activity. The Knoevenagel condensation serves as a foundational method for preparing precursors to these compounds. researchgate.netchemrxiv.org This reaction facilitates the synthesis of various halogen ring-trisubstituted 2-methoxyethyl phenylcyanoacrylates by reacting appropriately substituted benzaldehydes with 2-methoxyethyl cyanoacetate. researchgate.netchemrxiv.org

A wide range of halogenated benzaldehydes can be used in this synthesis, leading to products with diverse substitution patterns. Examples of successfully synthesized derivatives include those containing chloro, bromo, fluoro, and iodo substituents. researchgate.netchemrxiv.org

The table below illustrates the variety of halogenated precursors that can be synthesized using this method.

| R-Group on Phenyl Ring | Compound Structure | Ref |

| 5-chloro-2,3-dimethoxy | RPhCH=C(CN)CO2CH2CH2OCH3 | researchgate.netchemrxiv.org |

| 3-bromo-4,5-dimethoxy | RPhCH=C(CN)CO2CH2CH2OCH3 | researchgate.netchemrxiv.org |

| 4-bromo-2,6-difluoro | RPhCH=C(CN)CO2CH2CH2OCH3 | researchgate.netchemrxiv.org |

| 3-chloro-2,6-difluoro | RPhCH=C(CN)CO2CH2CH2OCH3 | researchgate.netchemrxiv.org |

| 2,3,4-trifluoro | RPhCH=C(CN)CO2CH2CH2OCH3 | researchgate.netchemrxiv.org |

| 2,4,6-trifluoro | RPhCH=C(CN)CO2CH2CH2OCH3 | researchgate.netchemrxiv.org |

| 2,3,6-trichloro | RPhCH=C(CN)CO2CH2CH2OCH3 | researchgate.netchemrxiv.org |

| 2-hydroxy-3,5-diiodo | RPhCH=C(CN)CO2CH2CH2OCH3 | researchgate.netchemrxiv.org |

These halogenated intermediates are valuable for further chemical transformations, including cross-coupling reactions, to generate more complex this compound derivatives.

Preparation of Amino-Substituted 2-Methoxynicotinonitriles

Amino-substituted pyridines and related heterocycles are important pharmacophores. The synthesis of N-substituted 3-amino-2-pyridones, close structural analogs of amino-nicotinonitriles, can be efficiently achieved from ethyl nitroacetate (B1208598) and various primary amine building blocks. nih.gov This method is scalable and suitable for parallel medicinal chemistry applications. nih.gov

The synthesis of substituted 2-aminobenzothiazoles, another related heterocyclic system, often involves the oxidative ring closure of an arylthiourea. scholarsresearchlibrary.com Various methods have been developed, including the condensation of arylthioureas with bromine in chloroform. scholarsresearchlibrary.com These established methods for synthesizing amino-substituted heterocycles provide a strategic blueprint for developing routes to amino-substituted 2-methoxynicotinonitriles. For example, a three-step synthesis of highly substituted 2-aminoimidazoles involves the preparation of propargyl cyanamides followed by a lanthanide-catalyzed addition-hydroamination step. researchgate.net Such strategies could potentially be adapted for the synthesis of the target amino-nicotinonitrile compounds.

Derivatization through Piperazine (B1678402) and Naphthyl Moieties

Piperazine and naphthyl groups are common moieties in pharmacologically active compounds. The piperazine ring, in particular, is found in numerous FDA-approved drugs and is considered an attractive scaffold in drug development. nih.govresearchgate.net Several synthetic strategies are available for incorporating a piperazine ring into a target molecule.

One common method is the Nucleophilic Aromatic Substitution (SNAr) reaction, where a piperazine derivative displaces a leaving group (such as a halide or sulfoxide) on an aromatic or heteroaromatic ring. nih.gov Another powerful technique is the palladium-catalyzed Buchwald–Hartwig amination, which couples a piperazine with an aryl halide. nih.gov For certain substrates, a transition-metal-free synthesis using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) has also been developed. nih.gov N-alkylation of the piperazine ring with reactive alkyl halides is another straightforward approach. nih.gov

The synthesis of 2-quinonyl piperazine derivatives has been reported, which are then further reacted with aromatic thiol nucleophiles to create N,S-substituted 1,4-naphthoquinone (B94277) derivatives. researchgate.net These methods demonstrate the versatility of piperazine as a building block and provide established chemical pathways for attaching it to a this compound core, thereby accessing novel chemical space for biological screening. nih.govnih.gov

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and designing new synthetic routes.

Elucidation of Reaction Pathways and Intermediates (e.g., Pinner Synthesis Analogs)

The synthesis of nicotinonitrile derivatives often involves complex, multi-step reactions where the elucidation of pathways and intermediates is key. Heterogeneous photocatalytic reactions, for example, proceed through the generation of radical intermediates following photoexcitation, which then lead to unique product selectivity through distinct reaction mechanisms like radical-radical coupling. researchgate.net While not directly applied to this compound, such studies highlight the importance of identifying key intermediates to understand the reaction course. researchgate.netredalyc.org

Many synthetic routes to the precursors of substituted nicotinonitriles rely on the Knoevenagel condensation. chemrxiv.org This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield the final C=C double bond. The reaction is typically catalyzed by a weak base, such as piperidine.

While direct mechanistic studies on Pinner synthesis analogs for this compound are not extensively detailed in the provided context, the Pinner reaction itself involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether salt (Pinner salt). This intermediate can then be hydrolyzed to form an ester or react with other nucleophiles. Analogous pathways could be envisioned in the synthesis or transformation of the nitrile group in this compound, where the cyano group is activated by an acid or Lewis acid, making it susceptible to nucleophilic attack, thus forming key intermediates for further functionalization.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The selectivity and efficiency of synthetic routes toward this compound and its derivatives are critically influenced by the choice of catalysts and reagents. These components steer the reaction towards the desired product by controlling reaction pathways, activating specific functional groups, and stabilizing transition states. A variety of catalytic systems, including transition metals and Lewis acids, as well as specific reagents, play pivotal roles in achieving high yields and selectivity.

Transition metal catalysts, particularly those based on palladium, are instrumental in C-C coupling reactions, which are fundamental for constructing the carbon skeleton of many organic compounds, including derivatives of this compound. nih.gov For instance, palladium-catalyzed cross-coupling reactions are a powerful method for forming carbon-carbon bonds. nih.gov The efficiency of these catalysts can be enhanced by supporting them on materials like metal-organic frameworks (MOFs), which can act as reservoirs for palladium species and improve reusability. nih.gov In such systems, the ligands coordinated to the metal center and the nature of the support can significantly impact catalytic activity and, consequently, reaction efficiency.

In addition to the catalyst itself, other reagents in the reaction mixture can dramatically alter the outcome. For example, in palladium-catalyzed alkoxycarbonylation of alkenes, the choice of oxidant can switch the catalytic cycle, leading to different products. The use of p-benzoquinone as an oxidant can lead to a decrease in pH during the reaction, favoring a palladium hydride cycle. In contrast, copper(II) acetate (B1210297) can maintain a stable pH and facilitate the formation of an alkoxy palladium complex, directing the reaction towards a different, more selective pathway. This demonstrates how a reagent can control the reaction mechanism and selectivity.

Lewis acids are another important class of catalysts that can influence reaction selectivity. For example, BF₃·OEt₂ is used to catalyze the formation of boronate esters. rsc.org In the context of synthesizing derivatives of this compound, a Lewis acid could activate the nitrile group or another functional group on the pyridine ring, making it more susceptible to nucleophilic attack at a specific position, thereby controlling regioselectivity. The interaction between the Lewis acid and the substrate can stabilize certain transition states over others, directing the reaction to the desired isomer.

The table below summarizes the role of various catalysts and reagents in influencing reaction selectivity and efficiency in the synthesis of related heterocyclic compounds, with principles applicable to this compound.

| Catalyst/Reagent | Reaction Type | Role in Selectivity and Efficiency |

| Palladium Nanoparticles | C-C Coupling | High catalytic activity for carbon-carbon bond formation, with efficiency enhanced by supports like MOFs. nih.gov |

| Copper(II) Acetate | Palladium-Catalyzed Carbonylation | Acts as an oxidant that maintains pH and facilitates the formation of a key palladium intermediate, leading to high selectivity for the oxidative carbonylation product. |

| p-Benzoquinone | Palladium-Catalyzed Carbonylation | As an oxidant, it leads to a pH decrease, favoring an alternative reaction pathway and reducing selectivity. |

| BF₃·OEt₂ | Boronate Ester Formation | Acts as a Lewis acid catalyst, activating reactants and influencing the rate of formation of the desired product. rsc.org |

| CoCl₂·6H₂O | Domino Reaction | Catalyzes the efficient synthesis of dicyanoaniline derivatives through a sequence of condensation, addition, and cyclization reactions. researchgate.net |

Regioselectivity and Stereoselectivity in Derivative Formation

The formation of specific isomers (regio- and stereoisomers) is a critical aspect of synthesizing complex derivatives from a parent molecule like this compound. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others.

Regioselectivity in the functionalization of pyridine rings is often governed by the electronic properties of the existing substituents. In the case of this compound, the methoxy group (an electron-donating group) and the nitrile group (an electron-withdrawing group) will direct incoming reagents to specific positions on the ring. For instance, electrophilic substitution would be directed to positions activated by the methoxy group, while nucleophilic substitution would likely occur at positions influenced by the electron-withdrawing nitrile group. The regioselectivity of reactions can be controlled by electronic factors inherent to the substrate. nih.gov For example, in the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides, the formation of the angular regioisomer over the linear one is attributed to the predominance of a specific tautomeric form, which is electronically favored. nih.gov This principle of electronic control can be directly applied to predict and control the regioselective functionalization of the this compound ring.

A classic example of regioselectivity is the Diels-Alder reaction, where the interaction between the frontier molecular orbitals of the diene and the dienophile determines the regiochemical outcome. Secondary orbital interactions, which occur in the transition state of endo additions, can play a substantial role in controlling regiochemistry. This highlights how subtle orbital interactions can have a profound impact on the selectivity of a reaction.

Stereoselectivity becomes important when new chiral centers are created during the derivatization of this compound. The synthesis of specific stereoisomers often requires the use of chiral catalysts or auxiliaries. For example, [3 + 2] cycloaddition reactions involving nitrones and nitroalkenes have been shown to proceed with complete regio- and stereocontrol under mild conditions, leading to the formation of a single stereoisomer. nih.gov Theoretical studies, such as those within the framework of Molecular Electron Density Theory, can help to understand and predict the stereochemical outcome of such reactions. nih.gov

The following table provides examples of how regioselectivity and stereoselectivity are controlled in the synthesis of various heterocyclic compounds, with principles that are relevant to the derivatization of this compound.

| Reaction Type | Selectivity Type | Controlling Factors | Example Outcome |

| Functionalization of 2-thioxopyrimidin-4-ones | Regioselectivity | Electronic factors of the substrate, specifically the dominant tautomeric form. nih.gov | Preferential formation of the angular regioisomer over the linear isomer. nih.gov |

| Diels-Alder Reaction | Regioselectivity | Frontier molecular orbital interactions and secondary orbital interactions in the transition state. | Higher ratio of "ortho" to "meta" regioisomers in endo addition products. |

| [3 + 2] Cycloaddition | Regio- and Stereoselectivity | The specific reactants (nitrone and nitroalkene) and reaction conditions. nih.gov | Full regio- and stereocontrol, leading to a single product isomer. nih.gov |

| Functionalization of Thiosemicarbazones | Regioselectivity | Reaction conditions (base, solvent, temperature) directing the reaction to a specific nitrogen atom. | N(2)-H-cyanoethylation occurs selectively over other potential sites. |

Advanced Spectroscopic and Crystallographic Characterization of 2 Methoxynicotinonitrile Architectures

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides profound insights into the molecular structure of 2-Methoxynicotinonitrile by probing the vibrational modes of its constituent functional groups.

The FT-IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm the presence of its key functional groups: the nitrile, the methoxy (B1213986) group, and the pyridine (B92270) ring.

The most definitive band is anticipated to be the C≡N stretching vibration, which typically appears as a sharp, intense peak. For aromatic nitriles like 3-cyanopyridine (B1664610), this band is observed around 2230 cm⁻¹. The electronic influence of the methoxy group at the 2-position is expected to have a minimal effect on this frequency.

The methoxy group should produce strong C-O stretching bands. An asymmetric C-O-C stretch is predicted in the 1250-1260 cm⁻¹ region, characteristic of aryl ethers. A corresponding symmetric stretch is expected near 1030-1040 cm⁻¹.

Aromatic C-H stretching vibrations are predicted to occur above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range. The in-plane and out-of-plane C-H bending vibrations will contribute to the fingerprint region below 1500 cm⁻¹. Pyridine ring stretching vibrations (C=C and C=N) are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. Based on data from 2-methoxypyridine (B126380) and 3-cyanopyridine, prominent ring vibrations for this compound are anticipated around 1590 cm⁻¹, 1570 cm⁻¹, 1470 cm⁻¹, and 1430 cm⁻¹. chemicalbook.comchemicalbook.com

Predicted FT-IR Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| ~3100 | Aromatic C-H Stretch | Medium |

| ~2950 | -CH₃ Asymmetric Stretch | Medium |

| ~2840 | -CH₃ Symmetric Stretch | Medium |

| ~2230 | C≡N Nitrile Stretch | Strong, Sharp |

| ~1590 | Pyridine Ring Stretch (C=C, C=N) | Strong |

| ~1470 | Pyridine Ring Stretch (C=C, C=N) | Strong |

| ~1440 | -CH₃ Asymmetric Bend | Medium |

| ~1255 | Asymmetric C-O-C Stretch (Aryl-O-CH₃) | Strong |

| ~1035 | Symmetric C-O-C Stretch (Aryl-O-CH₃) | Strong |

Laser-Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar bond vibrations. The Raman spectrum of this compound is expected to be dominated by vibrations of the pyridine ring and the nitrile group.

The symmetric "ring breathing" vibration of the substituted pyridine ring is predicted to be a particularly strong and sharp band, likely appearing near 1000 cm⁻¹. This mode is characteristic of the pyridine skeleton and is sensitive to substitution patterns. cdnsciencepub.comchemicalbook.com The nitrile (C≡N) stretching vibration, while strong in the IR, should also be observable in the Raman spectrum around 2230 cm⁻¹, though its intensity can vary. acs.org

Predicted Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| ~3080 | Aromatic C-H Stretch | Medium |

| ~2230 | C≡N Nitrile Stretch | Medium-Strong |

| ~1590 | Pyridine Ring Stretch | Strong |

| ~1380 | Pyridine Ring Stretch | Medium |

| ~1035 | Pyridine Ring Trigonal Deformation | Medium |

| ~1000 | Pyridine Ring Breathing (Symmetric) | Very Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

The ¹H NMR spectrum of this compound in a solvent like CDCl₃ is predicted to show four distinct signals corresponding to the methoxy protons and the three protons on the pyridine ring.

Methoxy Group (-OCH₃): A sharp singlet integrating to three protons is expected. In 2-methoxypyridine, this signal appears at approximately 3.92 ppm. chemicalbook.com A similar chemical shift is predicted for this compound.

Pyridine Ring Protons (H4, H5, H6): These three protons form a coupled spin system.

H6: This proton is ortho to the ring nitrogen and is expected to be the most deshielded. It should appear as a doublet of doublets due to coupling with H5 (ortho coupling, J ≈ 5 Hz) and H4 (para coupling, J ≈ 1 Hz). Its chemical shift is predicted to be around 8.2-8.3 ppm.

H4: This proton is para to the ring nitrogen but ortho to the electron-withdrawing nitrile group. It will be deshielded and appear as a doublet of doublets due to coupling with H5 (ortho coupling, J ≈ 8 Hz) and H6 (para coupling, J ≈ 1 Hz). Its predicted chemical shift is in the range of 7.9-8.0 ppm.

H5: This proton is meta to both the nitrogen and the nitrile group. It will appear as a doublet of doublets from coupling to both H4 and H6. Its chemical shift is predicted to be the most upfield of the ring protons, around 7.2-7.3 ppm.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Proton Assignment | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| ~8.25 | H6 | dd | J₅,₆ ≈ 5.0; J₄,₆ ≈ 1.0 | 1H |

| ~7.95 | H4 | dd | J₄,₅ ≈ 8.0; J₄,₆ ≈ 1.0 | 1H |

| ~7.25 | H5 | dd | J₄,₅ ≈ 8.0; J₅,₆ ≈ 5.0 | 1H |

| ~3.95 | -OCH₃ | s | - | 3H |

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each unique carbon atom in this compound. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms and the anisotropic effects of the nitrile group and the aromatic ring.

C2: Attached to both the ring nitrogen and the methoxy oxygen, this carbon is expected to be the most deshielded of the ring carbons, with a predicted shift around 163-164 ppm. chemicalbook.com

C6: Being ortho to the nitrogen, it will also be significantly deshielded, predicted around 152-153 ppm.

C4: Influenced by the nitrogen (para) and the attached nitrile group, this carbon is predicted to be around 140-141 ppm.

C5: This carbon is predicted to be the most shielded aromatic carbon, with an expected shift of approximately 121-122 ppm.

-CN: The nitrile carbon typically appears in the 115-118 ppm range.

C3: The carbon bearing the nitrile group is expected to be significantly shielded, with a predicted chemical shift around 110-112 ppm. chemicalbook.com

-OCH₃: The methoxy carbon signal is predicted to appear in its characteristic region, around 54-55 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~163.5 | C2 |

| ~152.5 | C6 |

| ~140.5 | C4 |

| ~121.5 | C5 |

| ~117.0 | -CN |

| ~111.0 | C3 |

| ~54.5 | -OCH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

The UV-Vis spectrum of this compound is determined by the electronic transitions within the π-system of the substituted pyridine ring. The spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions.

The π→π* transitions, which involve the promotion of electrons from bonding to anti-bonding π orbitals, are typically intense and are predicted to occur at shorter wavelengths. For 3-cyanopyridine in cyclohexane (B81311), absorption maxima are observed at 265 nm and 279 nm. nih.gov The n→π* transition, involving the promotion of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital, is generally weaker and occurs at longer wavelengths.

The presence of the electron-donating methoxy group (-OCH₃) acts as an auxochrome, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 3-cyanopyridine. Therefore, the primary π→π* absorption bands for this compound are predicted to be shifted to approximately 270-290 nm.

Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Predicted λₘₐₓ (nm) | Electronic Transition Type | Chromophore |

|---|---|---|

| ~225 | π→π | Substituted Pyridine Ring |

| ~280 | π→π | Substituted Pyridine Ring |

| ~310 | n→π* | Nitrogen Lone Pair |

Crystallographic Data for this compound Remains Elusive

A comprehensive search for the single-crystal X-ray diffraction data of this compound has yielded no specific structural analysis for this compound, preventing a detailed discussion of its crystallographic architecture.

Despite targeted searches of chemical and crystallographic databases, published literature on the precise three-dimensional arrangement of this compound in the solid state is not publicly available. The successful elucidation of a crystal structure through single-crystal X-ray diffraction is a prerequisite for a definitive analysis of its crystal packing, hydrogen bonding networks, intermolecular interactions, and conformational properties.

While crystallographic studies have been conducted on more complex derivatives, such as 2-methoxy-4,6-diphenylnicotinonitrile and 6-(4-aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile, this information cannot be extrapolated to the parent compound. The presence of bulky phenyl, aminophenyl, and ethoxyphenyl substituents dramatically influences molecular conformation and the resultant intermolecular forces that govern how molecules arrange themselves in a crystal lattice.

For instance, studies on these derivatives provide detailed insights into their specific dihedral angles, the presence of N–H···N and C–H···O hydrogen bonds, and weak C–H···π interactions. However, these interactions are a direct consequence of the additional functional groups and are not characteristic of the unsubstituted this compound. One study on a diphenyl derivative noted the absence of significant intermolecular interactions, a finding that underscores the unique packing arrangement dictated by its specific substituents. Another analysis of a different derivative revealed that the methoxy group is nearly coplanar with the pyridine ring, a conformational detail that may or may not hold true for the parent compound without its specific crystal environment.

Without the foundational crystallographic data for this compound—including its space group, unit cell dimensions, and atomic coordinates—any discussion under the requested advanced spectroscopic and crystallographic characterization would be speculative. The determination of crystal packing, the identification and geometry of hydrogen bonds, the analysis of weak intermolecular forces, and the precise measurement of dihedral angles are all dependent on the results of a single-crystal X-ray diffraction experiment.

Therefore, the detailed analysis focusing solely on the crystallographic architecture of this compound cannot be completed at this time. The scientific community awaits a formal crystal structure determination to fully characterize its solid-state properties.

Computational and Theoretical Studies on 2 Methoxynicotinonitrile Systems

Intermolecular Interaction Studies

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.com This technique partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The resulting Hirshfeld surface provides a three-dimensional picture of the molecular shape and its immediate environment.

A key feature of this analysis is the mapping of various properties onto the surface, such as dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance from the surface to the nearest nucleus outside the surface). These distances are often combined into a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions. nih.gov

In a study of the related compound 2-methoxy-4,6-diphenylnicotinonitrile, Hirshfeld surface analysis was employed to decode the molecule's spatial attributes and quantify the contributions of various intermolecular forces to the crystal's stability. mdpi.com The analysis revealed the significance of several weak but important interactions. mdpi.com

The 2D fingerprint plots for 2-methoxy-4,6-diphenylnicotinonitrile provided a detailed breakdown of the intermolecular contacts. mdpi.com The primary interactions contributing to the crystal packing were identified and their relative contributions are summarized in the table below.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 44.2 |

| C···H/H···C | 19.6 |

| O···H/H···O | 20.9 |

| N···H/H···N | 8.1 |

| C···O/O···C | 3.0 |

| C···C | 2.9 |

| O···O | 1.0 |

Reduced Density Gradient (RDG) Function for Non-Covalent Interactions

The Reduced Density Gradient (RDG) is a computational tool derived from Density Functional Theory (DFT) that is used to identify and visualize non-covalent interactions (NCI) in real space. protheragen.aijussieu.fr Non-covalent interactions are crucial in many areas of chemistry, including protein folding and molecular recognition. protheragen.ai The RDG method is based on the relationship between the electron density (ρ) and its first derivative. protheragen.ai

In regions of covalent bonds and non-covalent interactions, the RDG function has a value very close to zero. protheragen.ai By plotting the RDG against the electron density, characteristic peaks appear at low-density values, which correspond to non-covalent interactions. jussieu.fr The analysis can distinguish between different types of interactions:

Hydrogen bonds: Appear as strong, attractive interactions.

van der Waals interactions: Characterized by weak attractive or repulsive forces.

Steric clashes: Identified as strong repulsive interactions.

This method allows for the generation of 3D visualization maps of non-covalent interactions within a molecular system, providing a clear picture of the location and nature of these stabilizing and destabilizing forces. researchgate.netchemrxiv.org

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov It is an essential tool in rational drug design for screening virtual libraries of compounds and predicting how they might interact with a biological target. nih.gov The process involves searching for the optimal fit between the ligand and the receptor's binding site, considering both geometric and energetic compatibility. nih.gov The quality of the fit is typically evaluated using a scoring function, which estimates the binding affinity. youtube.com

In a computational study of 2-methoxy-4,6-diphenylnicotinonitrile, molecular docking was used to investigate its interaction with the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2). mdpi.com This enzyme is a target of interest in medicinal chemistry. The study aimed to understand how the compound binds to the active site of the protein and to assess its potential as an inhibitor. mdpi.com

A primary goal of molecular docking is to predict the specific binding mode of a ligand, which includes its conformation (3D shape) and orientation within the target's active site. nih.gov The process generates multiple possible binding poses, which are then ranked by scoring functions to identify the most likely or energetically favorable interaction. youtube.com

For 2-methoxy-4,6-diphenylnicotinonitrile, docking studies predicted a significant interaction with the active site of the Lp-PLA2 protein (PDB ID: 6M07). mdpi.com The analysis identified several key intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for determining the molecule's binding affinity and stability within the active site. mdpi.com

The specific interactions identified between 2-methoxy-4,6-diphenylnicotinonitrile and the amino acid residues of Lp-PLA2 are detailed in the following table. mdpi.com

| Ligand Atom/Group | Interaction Type | Target Residue |

|---|---|---|

| Pyridine (B92270) Nitrogen (N19) | Hydrogen Bond | GLN 352 |

| Cyano Group Nitrogen (N36) | Interaction | LEU 153 |

| Cyano Group Nitrogen (N36) | Interaction | PHE 274 |

| Pyridine Ring | π–H Interaction | PHE 110 |

Molecular docking allows researchers to model the complex interplay between a potential drug molecule and its biological target, such as an enzyme or receptor. youtube.com Receptors are proteins that play a pivotal role in transmitting signals, and their interaction with ligands can initiate a cascade of physiological responses. nih.gov Enzymes, which act as catalysts for biochemical reactions, can be inhibited or activated by the binding of small molecules. youtube.com

The study of 2-methoxy-4,6-diphenylnicotinonitrile's interaction with Lp-PLA2 serves as an example of modeling enzyme-ligand interactions. mdpi.com By identifying the specific hydrogen bonds and other non-covalent forces, the model provides insights into the mechanism of binding. mdpi.com Such models are critical for structure-based drug design, where the goal is to create molecules that fit a target's binding site with high specificity and affinity. nih.gov The predicted binding affinity from these simulations can guide the selection of compounds for further experimental testing. mdpi.com The docking results for 2-methoxy-4,6-diphenylnicotinonitrile indicated a strong inhibitory potential against Lp-PLA2, demonstrating the utility of these computational models in predicting biological activity. mdpi.com

Research on Functional Applications of 2 Methoxynicotinonitrile Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The inherent structural features of the 2-methoxynicotinonitrile core, including its nitrogen-containing aromatic ring and reactive nitrile group, make it an attractive template for the design of new bioactive molecules. Researchers have successfully leveraged this scaffold to develop compounds with promising activities against cancer, tuberculosis, and disorders of the central nervous system.

Anticancer Activity Investigations

Derivatives of this compound have been systematically investigated for their potential as anticancer agents. A notable class of compounds synthesized from nicotinonitrile precursors are furo[2,3-b]pyridines. These fused heterocyclic systems have demonstrated significant cytotoxic effects against a panel of human cancer cell lines.

In one study, a series of furo[2,3-b]pyridine (B1315467) derivatives bearing a thiophene (B33073) substituent were synthesized and evaluated for their in vitro anticancer activity. researchgate.net Two compounds from this series, designated as 2d and 3e , exhibited promising cytotoxicity against five different tumor cell lines: HeLa (cervical), DU145 (prostate), HepG2 (liver), MDA-MB-231 (breast, ER-negative), and MCF7 (breast, ER-positive). researchgate.net Notably, these compounds displayed high selectivity, being 40 to 287 times more toxic to tumor cells than to normal human fibroblast cells (HSF1184). researchgate.net

Another investigation focused on furo[2,3-b]pyridine derivatives synthesized from chalcones bearing 4-(benzyloxy)phenyl and dichlorothiophenyl subunits. cncb.ac.cn The resulting compounds were tested against MCF-7 and MDA-MB-231 breast cancer cell lines and showed potent cytotoxic activities. cncb.ac.cn Molecular docking studies suggested that these compounds may exert their anticancer effects by binding to and inhibiting key signaling proteins such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). cncb.ac.cn

The table below summarizes the cytotoxic activity of selected furo[2,3-b]pyridine derivatives.

| Compound | Cell Line | IC50 (µM) |

| 2d | HeLa | < 20 |

| DU145 | < 20 | |

| HepG2 | < 20 | |

| MDA-MB-231 | < 20 | |

| MCF7 | < 20 | |

| 3e | HeLa | < 20 |

| DU145 | < 20 | |

| HepG2 | < 20 | |

| MDA-MB-231 | < 20 | |

| MCF7 | < 20 |

Antitubercular Agent Research

The global health threat posed by tuberculosis, particularly drug-resistant strains, necessitates the discovery of new therapeutic agents. Research has shown that heterocyclic compounds derived from this compound are promising candidates. Specifically, 2-thiopyridine derivatives have been identified as having potent antibacterial activity against Mycobacterium tuberculosis. nih.govresearchgate.net

These compounds have demonstrated efficacy against both actively growing and dormant, non-culturable forms of the bacterium. nih.govresearchgate.net This is particularly significant as dormant mycobacteria are notoriously difficult to eradicate with conventional antibiotics and are a primary reason for the long duration of tuberculosis treatment. One of the most active compounds identified, 11026115 , was shown to effectively kill dormant M. tuberculosis in three different in vitro models of dormancy: hypoxia, nutrient starvation, and potassium limitation. nih.gov The development of such compounds offers a potential pathway to more effective treatments for latent tuberculosis infections. nih.gov

Modulation of Enzyme and Receptor Activities (e.g., Dopamine (B1211576) D1 Receptors, MNK Kinases)

Beyond antimicrobial and anticancer applications, derivatives of this compound have been explored as modulators of key enzymes and receptors implicated in other diseases.

Dopamine D1 Receptors: Potentiation of the dopamine D1 receptor (D1R) signaling pathway is a therapeutic strategy for addressing cognitive deficits in disorders like schizophrenia and Parkinson's disease. unc.edunih.gov Research into positive allosteric modulators (PAMs) of the D1R has identified several structural classes of compounds that can enhance dopamine signaling. unc.edumdpi.com Pyrimidone-based D1-like dopamine receptor PAMs represent one such class, and structure-activity relationship studies have shown that modifications to this scaffold can lead to analogues with an approximately 8-fold amplification of dopamine-mediated D1R signaling. unc.edu While not all investigated D1R PAMs are directly synthesized from this compound, the cyanopyridine moiety is a key feature in related heterocyclic scaffolds, indicating the potential for designing novel D1R modulators from this starting material.

MNK Kinases: The MAP kinase-interacting kinases (MNK1 and MNK2) are involved in the regulation of protein translation and are considered targets in oncology. nih.govsahmri.org.au The this compound scaffold is a direct precursor to 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amines, which have been identified as a novel class of MNK1/2 inhibitors. nih.gov These compounds are synthesized through the cyclization of this compound derivatives. nih.gov Several compounds in this class were found to inhibit the kinase activity of MNKs and reduce the phosphorylation of the downstream target eIF4E in cancer cells. nih.gov One particularly active compound, EB1 , was identified as a potent inhibitor of MNK1. researchgate.net

The inhibitory activities of selected pyrazolo[3,4-b]pyridine derivatives against MNK1 and MNK2 are presented below.

| Compound | MNK1 IC50 (µM) | MNK2 IC50 (µM) |

| EB1 | 0.69 | 9.4 |

| CGP57380 | 2.2 | >10 |

Strategies for Drug Design and Development

The development of functional derivatives of this compound has employed several key strategies in drug design. A primary approach involves using the this compound core as a scaffold for generating libraries of related compounds. By systematically modifying the substituents on the pyridine (B92270) ring, researchers can conduct structure-activity relationship (SAR) studies to identify the chemical features that are crucial for biological activity and selectivity. researchgate.net

For instance, the synthesis of various furo[2,3-b]pyridines and pyrazolo[3,4-b]pyridines allows for the exploration of how different aryl groups and other functional moieties impact their anticancer or kinase-inhibiting properties. researchgate.netcncb.ac.cnnih.gov

Another important strategy is "scaffold hopping," where the core structure of a known active compound is replaced with a different, often isosteric, scaffold to discover novel chemical series with improved properties such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. uniroma1.it The pyrazolo[3,4-b]pyridine scaffold, derived from this compound, has been successfully used as a template for developing inhibitors for various kinases, including TRK, by applying scaffold hopping and computer-aided drug design techniques. rsc.org This approach highlights the versatility of the nicotinonitrile framework in generating diverse molecular architectures for targeted drug discovery.

Development of Fluorescent Materials

In addition to their biomedical applications, nicotinonitrile derivatives are recognized for their unique photophysical properties, which make them suitable for the development of advanced fluorescent materials. mdpi.com

Exploration of Photophysical Properties and Emission Characteristics

The electronic structure of the nicotinonitrile core, characterized by an electron-deficient pyridine ring and a cyano group, provides a basis for creating molecules with interesting light-absorbing and emitting properties. When combined with electron-donating groups, these molecules can exhibit intramolecular charge transfer (ICT) characteristics, which are often associated with strong fluorescence and sensitivity to the local environment.

Studies on novel fluorescent dyes based on the nicotinonitrile structure have demonstrated that these compounds can exhibit high relative fluorescence quantum yields, in some cases up to 0.92. bohrium.comresearchgate.net Their emission characteristics are often highly dependent on the solvent, a phenomenon known as solvatochromism. researchgate.net This property makes them potentially useful as fluorescent probes for sensing solvent polarity.

For example, research on 2-amino-4,6-diphenylnicotinonitriles showed that substitutions on the phenyl rings significantly influence the emission wavelength. mdpi.com The introduction of methoxy (B1213986) groups can lead to blue shifts in the emission maxima. mdpi.com Furthermore, the fluorescence emission spectra of 2-methoxypyridine (B126380) derivatives have been recorded in both solution and solid film states, indicating their potential for applications in optoelectronic devices. researchgate.net

The table below highlights some of the photophysical properties of nicotinonitrile-based fluorescent dyes.

| Compound Class | Key Photophysical Property | Potential Application |

| 4-amino-2-chloro-6-arylpyridine-3,5-dicarbonitriles | High quantum yield (up to 0.92), strong solvatochromism | Fluorescent probes, optoelectronics |

| 2-amino-4,6-diphenylnicotinonitriles | Substituent-dependent emission shifts | Fluorescent sensors |

| 2-methoxypyridine derivatives | Fluorescence in solution and solid state | Optoelectronic devices |

Structure-Property Relationships in Luminescent Nicotinonitriles

The luminescent properties of nicotinonitrile derivatives are intrinsically linked to their molecular structure. The design of these molecules often follows a donor-π-acceptor (D-π-A) framework, where the nicotinonitrile core typically serves as the electron-accepting moiety. The relationship between the molecular architecture and the resulting photophysical characteristics is a key area of investigation for creating highly efficient emitters for applications like organic light-emitting diodes (OLEDs).

A notable example involves a novel nicotinonitrile derivative, CZN, which functions as a highly efficient blue fluorophore. researchgate.net In this molecule, a carbazole (B46965) unit acts as the electron donor, biphenyl (B1667301) as the π-bridge, and the nicotinonitrile moiety as the electron acceptor. Density Functional Theory (DFT) calculations reveal a distinct spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO is primarily located on the electron-donating carbazole and the biphenyl bridge, while the LUMO is concentrated on the electron-deficient nicotinonitrile portion. researchgate.net

This separation is crucial for its high luminescence efficiency. It facilitates an intramolecular charge transfer (ICT) excited state while maintaining sufficient HOMO-LUMO overlap, which is essential for a high photoluminescence quantum yield (PLQY). researchgate.net The compound demonstrates a high fluorescence quantum yield (Φf) of 0.79 in a cyclohexane (B81311) solution and maintains a high value of 0.75 in a solid thin film, highlighting its potential as a robust blue emitter. researchgate.net

Table 1: Photophysical Properties of CZN Derivative

| Property | Value | Condition |

| Fluorescence Quantum Yield (Φf) | 0.79 | Cyclohexane Solution |

| Fluorescence Quantum Yield (Φf) | 0.75 | Neat Thin Solid Film |

| Triplet Energy (T1) | 2.43 eV | 2-methyltetrahydrofuran at 77 K |

Potential in Non-Linear Optical (NLO) Materials

Nicotinonitrile derivatives have emerged as a promising class of materials for non-linear optical (NLO) applications. researchgate.net NLO materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency modulation and optical switching. dtic.mil The efficacy of organic NLO materials often relies on a molecular structure that facilitates significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. nih.gov

The structure of this compound and its derivatives is well-suited for this purpose. The cyano group (-CN) is a strong electron acceptor, while the methoxy group (-OCH₃) and the pyridine ring can act as part of the donor and π-bridge system. By attaching additional strong donor groups to the pyridine ring, the NLO response can be significantly enhanced. This D-π-A design creates a large difference in the dipole moment between the ground and excited states, which is a key factor for a high second-order NLO response (first hyperpolarizability, β). nih.govfrontiersin.org Studies have confirmed that nicotinonitrile derivatives can be synthesized to create new classes of NLO materials. researchgate.net The inherent thermal stability of some of these derivatives further supports their viability for practical NLO device applications. doi.org

Broader Applications in Advanced Materials Science (e.g., Liquid Crystalline Materials)

The application of this compound derivatives extends into the realm of liquid crystals. Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, making them fundamental to display technologies. Researchers have successfully designed and synthesized luminescent, bent-shaped molecules based on a 2-methoxypyridine core that exhibit liquid crystalline phases (mesophases). researchgate.netrsc.org

The molecular geometry and the nature of peripheral substituents are critical in determining the liquid crystalline behavior. In one study, a series of bent-shaped mesogens based on a 2-methoxypyridine core demonstrated that the presence of a lateral cyano group on the pyridine ring, along with terminal fluoro or chloro substituents, promotes the formation of a nematic (N) phase. researchgate.netrsc.org Conversely, removing the lateral cyano group and introducing terminal bromo, nitro, or 4-pyridyl groups leads to the formation of a rectangular columnar (Colr) phase. researchgate.netrsc.org This demonstrates a clear structure-property relationship where subtle molecular modifications dictate the type of mesophase formed. The combination of liquid crystalline properties and luminescence in a single molecule opens possibilities for advanced materials in emissive displays and sensors.

Table 2: Influence of Substituents on Liquid Crystal Phases in 2-Methoxypyridine Derivatives. researchgate.netrsc.org

| Core Structure | Lateral Group at C3 | Terminal Groups | Observed Liquid Crystal Phase |

| 2-Methoxypyridine | Cyano (-CN) | Fluoro (-F), Chloro (-Cl) | Nematic (N) |

| 2-Methoxypyridine | None | Bromo (-Br), Nitro (-NO₂) | Rectangular Columnar (Colr) |

Future Directions and Emerging Research Avenues for 2 Methoxynicotinonitrile

Exploration of Novel Green Synthetic Methodologies and Sustainable Chemistry

The principles of green and sustainable chemistry are becoming central to modern chemical synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govuu.nl Future research on 2-Methoxynicotinonitrile will increasingly focus on developing synthetic routes that align with these principles.

Current synthetic methods for nicotinonitrile derivatives often rely on conventional approaches that may involve harsh reaction conditions, volatile organic solvents, and multi-step processes. nih.gov The exploration of novel green methodologies offers a promising alternative. This includes the application of techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.gov Furthermore, the use of environmentally benign solvents, like ionic liquids or water, and the development of catalytic systems based on abundant, non-toxic metals are key areas of investigation. rsc.org The valorization of renewable biomass as a source for chemical feedstocks also represents a significant goal in sustainable chemistry, potentially offering new pathways to precursors for this compound synthesis. mdpi.comucd.ie

| Parameter | Conventional Synthesis (Hypothetical) | Potential Green Synthesis Approach |

|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Toluene, DMF) | Ionic Liquids, Water, or Supercritical CO₂ |

| Energy Input | Prolonged heating under reflux | Microwave irradiation, ultrasound |

| Catalyst | Homogeneous metal catalysts (potential for leaching) | Heterogeneous, recyclable catalysts; biocatalysis |

| Atom Economy | May involve protecting groups, leading to lower atom economy | Focus on one-pot reactions and minimizing byproducts |

| Waste Generation | Generates organic and potentially hazardous waste streams | Aims for minimal waste and biodegradable byproducts |

Advanced Computational Modeling for Predictive Research and High-Throughput Screening

Computational chemistry has become an indispensable tool in modern molecular research, offering profound insights into molecular structure, properties, and interactions. mdpi.com For compounds like this compound and its derivatives, advanced computational modeling can accelerate discovery and reduce the need for extensive empirical experimentation. utep.edu

Techniques such as Density Functional Theory (DFT) can be used to predict electronic properties, reactivity, and spectral characteristics, guiding the synthesis of new derivatives with desired features. mdpi.com Molecular dynamics simulations and docking studies are crucial for understanding how these molecules might interact with biological targets, such as proteins and enzymes. nih.gov For instance, a detailed analysis of a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, utilized Hirshfeld surface analysis and 2D fingerprint plots to decode complex intermolecular interactions within its crystal structure, providing a blueprint for how such computational methods can be applied. mdpi.comnih.gov

High-Throughput Screening (HTS) complements these computational efforts. chemcopilot.com Virtual HTS can rapidly screen vast libraries of virtual compounds derived from the this compound scaffold against biological targets, identifying promising candidates for synthesis and further testing. nih.gov This predictive power allows researchers to prioritize efforts, focusing on molecules with the highest probability of success, whether for drug discovery or materials science. ucsf.edu

| Computational Technique | Application for this compound Research | Key Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Predicting electronic structure, reactivity, and spectroscopic properties. | Understanding molecular stability, reaction mechanisms, and optical properties. mdpi.com |

| Molecular Docking | Simulating the binding of derivatives to biological targets (e.g., enzymes, receptors). | Identifying potential drug candidates and predicting binding affinity. nih.govnih.gov |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule and its complexes over time. | Assessing conformational stability and the dynamics of intermolecular interactions. nih.gov |

| Virtual High-Throughput Screening (vHTS) | Screening large virtual libraries of derivatives against specific targets. | Rapid identification of hit compounds for further investigation. biorxiv.org |

| Hirshfeld Surface Analysis | Visualizing and quantifying intermolecular interactions in a crystal structure. | Detailed understanding of crystal packing and forces driving solid-state structure. mdpi.com |

Targeted Drug Design and Mechanism-Based Biological Studies

The pyridine (B92270) ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. mdpi.com This makes this compound and its derivatives attractive scaffolds for targeted drug design. Future research will likely move beyond general screening to focus on designing molecules that act on specific, well-validated biological targets implicated in disease. nih.govchemical.ai

Mechanism-based studies are central to this approach. nih.gov Rather than simply observing a biological effect, researchers will aim to understand the precise molecular interactions—such as hydrogen bonding, π–π stacking, and hydrophobic interactions—between a this compound derivative and its target protein. nih.gov This involves a combination of computational modeling, structural biology (like X-ray crystallography), and biochemical assays to elucidate the mechanism of action. nih.gov By understanding how a molecule achieves its effect at the atomic level, chemists can rationally design next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. chemrxiv.org Potential therapeutic areas for exploration could include oncology, neurodegenerative disorders, and infectious diseases, where targeted inhibitors are of high value. biorxiv.orgnih.gov

Development of New Functional Materials with Tunable Properties

The utility of this compound extends beyond biology into the realm of materials science. The electronic characteristics of the nicotinonitrile scaffold, including its electron-withdrawing nitrile group and electron-donating methoxy (B1213986) group, make it a compelling building block for new functional materials. Research has indicated that nicotinonitrile derivatives can possess interesting nonlinear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing. nih.gov

Future work in this area will focus on the targeted synthesis of derivatives where the electronic and structural properties are precisely tuned to achieve desired material functions. This could involve incorporating the this compound core into larger conjugated systems, polymers, or metal-organic frameworks (MOFs). By systematically modifying the substituents on the pyridine ring, researchers can control properties such as the material's absorption and emission spectra, conductivity, and thermal stability. This opens up possibilities for applications in areas like organic light-emitting diodes (OLEDs), sensors, and photocatalysis.

Interdisciplinary Research Collaborations for Comprehensive Characterization and Application

The complexity of modern scientific challenges necessitates a move away from siloed research toward integrated, interdisciplinary collaborations. The future development of this compound and its applications is a prime example of where such collaborations are essential.

Fully realizing the potential of this compound requires a synergistic effort.

Synthetic chemists are needed to develop novel, sustainable methods of production. nih.gov

Computational chemists can provide predictive models to guide synthesis and screening efforts, saving time and resources. nih.govnih.gov

Biologists and pharmacologists are required to design and execute meaningful biological assays, validate targets, and study mechanisms of action. nih.gov

Materials scientists and physicists must characterize the physical properties of new materials and engineer them into functional devices.

By bringing together experts from these diverse fields, the scientific community can create a comprehensive research program. For example, a computational prediction of a derivative's high binding affinity for a cancer-related protein could be directly passed to a synthetic team for creation, followed by biological validation and, eventually, preclinical studies. This integrated pipeline, from virtual design to real-world application, represents the most efficient and powerful path forward in leveraging the full potential of this compound.

Q & A

Q. What are the standard synthetic protocols for 2-Methoxynicotinonitrile, and how do reaction parameters influence yield?

- Methodological Answer : A common synthesis involves condensation of substituted aryl ketones with malononitrile in methanol or ethanol, catalyzed by piperidine. For example, 6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2-methoxynicotinonitrile was synthesized by reacting 10-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one with malononitrile in methanol/ethanol at room temperature for 4 hours. Key parameters include:

- Catalyst concentration : Piperidine facilitates Knoevenagel condensation.

- Solvent polarity : Methanol/ethanol balance affects intermediate solubility and reaction rate.

- Reaction monitoring : Thin-layer chromatography (TLC) ensures reaction completion.

Post-synthesis, recrystallization from methanol optimizes purity .

Q. Which analytical techniques are critical for structural characterization of this compound derivatives?

- Methodological Answer :

- X-ray crystallography : Determines precise molecular geometry and intermolecular interactions. For example, monoclinic crystal systems (space group P2₁/c) with unit cell dimensions (a = 5.3924 Å, b = 16.5111 Å, c = 20.1415 Å) were reported for a derivative. Validate data using R-factors (e.g., R = 0.052) .

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and nitrile functionality.

- Mass spectrometry : Validates molecular weight (e.g., Mr = 345.39 g/mol for C21H19N3O2) .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Stress testing : Expose the compound to heat (e.g., 40–60°C), humidity (75% RH), and light (UV/visible) to simulate accelerated degradation. Monitor changes via HPLC or NMR.

- Kinetic analysis : Calculate degradation rate constants (e.g., zero/first-order models) under acidic/basic conditions.

- Compatibility studies : Evaluate interactions with excipients or solvents using differential scanning calorimetry (DSC) .

Q. What strategies resolve contradictions in reported reactivity data for nitrile-containing analogs like this compound?

- Methodological Answer :

- Systematic variation : Test substituent effects (e.g., methoxy vs. chloro groups) on reactivity using controlled electrophilic/nucleophilic assays.

- Computational modeling : Apply density functional theory (DFT) to compare electronic profiles (e.g., LUMO energy for nitrile reactivity).

- Cross-validation : Replicate conflicting studies with identical reagents/purity standards to isolate experimental variables .

Q. How can computational methods predict the solid-state behavior of this compound derivatives?

- Methodological Answer :

- Crystal packing analysis : Use software like Mercury to visualize hydrogen bonds (e.g., C–H···N interactions) and π-stacking from crystallographic data.

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., % contribution of H···O/N interactions) to explain solubility or melting point trends.

- Polymorph screening : Simulate lattice energy landscapes to identify stable forms under different crystallization conditions .

Q. What approaches optimize structure-activity relationship (SAR) studies for this compound in antimicrobial applications?

- Methodological Answer :

- Substituent diversification : Synthesize analogs with varied substituents (e.g., ethoxy, amino) at positions 4 and 6 of the pyridine ring.

- In vitro assays : Test minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi.

- Mechanistic probes : Use fluorescence quenching or molecular docking to assess target binding (e.g., enzyme active sites) .

Q. How should researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

- Detailed documentation : Record exact reagent grades, solvent batch numbers, and equipment calibration data.

- Data retention : Archive raw spectral/analytical files (e.g., .cif for crystallography) for peer validation.

- Collaborative validation : Share protocols with independent labs to confirm yields/purity metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.